3-Ethoxyspiro[3.5]nonan-1-one
Overview
Scientific Research Applications
Reaction Mechanisms and Synthesis
3-Ethoxyspiro[3.5]nonan-1-one has been a subject of interest in the field of organic chemistry, particularly in reaction mechanisms and synthetic applications. For instance, the reaction of 1,4,6,9-tetraoxa-5-phospha(V)spiro[4,4]nonane with ethyl vinyl ether leads to the formation of a spirophosphorane containing a P-C bond, demonstrating the versatility of spiro compounds in radical reactions (Laurenço & Burgada, 1976). Additionally, efficient synthesis routes have been developed for triazole-containing spiro dilactones starting from 3-ethoxycarbonyltetrahydrofuran-2-ones, showcasing the compound's utility in creating multifunctional molecules (Ghochikyan et al., 2016).
Biological Activity and Pharmacological Applications
In the field of pharmacology, derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one, a related compound, have garnered attention for treating various diseases. Novel derivatives have been synthesized and studied for their biological activity and toxicity, reflecting the potential of spiro compounds in drug development (Malmakova et al., 2021).
Application in Material Science
Spiro compounds like this compound are also of interest in material science. For example, the synthesis of coordination compounds of spiropyrans with s-block, d-block, and f-block metals has been explored. These compounds' photoresponsive nature in solution is a crucial step toward their application in material science, indicating potential uses in smart materials and sensors (Feuerstein et al., 2019).
Properties
IUPAC Name |
1-ethoxyspiro[3.5]nonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLIJIHGZFOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C12CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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